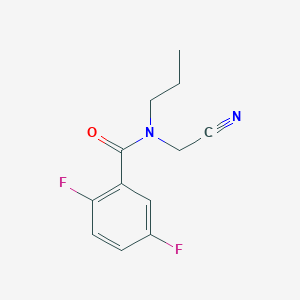

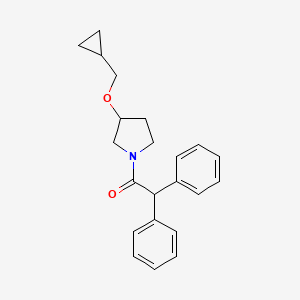

![molecular formula C21H28N4O3 B2497672 1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 912896-77-6](/img/structure/B2497672.png)

1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis AnalysisThe synthesis of benzimidazole derivatives containing morpholine structures, such as our compound of interest, often involves one-pot or multi-step reactions that leverage the reactivity of nitroaniline precursors and various aldehydes. A study by Özil et al. (2018) describes an efficient synthesis method for benzimidazoles by reductive cyclization, highlighting the use of sodium hydrosulfite in a 'onepot' approach for creating compounds with potential glucosidase inhibitory activities [Özil, Cansu Parlak, & Baltaş, 2018]. Similar methodologies could potentially be adapted for the synthesis of "1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, closely related to our compound, shows that they often feature planar benzimidazole rings forming dihedral angles with adjacent phenyl or heterocyclic rings, as indicated by Yoon et al. (2012). These structural features are crucial for the compound's interactions and reactivity [Yoon, Ali, Choon, Arshad, & Razak, 2012].

Chemical Reactions and Properties

Benzimidazole compounds, including those with morpholine and pyrrolidine substituents, participate in various chemical reactions, highlighting their versatility. A study by Vaickelionienė, Sapijanskaitė, & Mickevičius (2012) explores the chemical transformations of benzimidazole derivatives, showcasing their reactivity towards alkylation and the formation of cyclic compounds through condensation reactions [Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012].

Physical Properties Analysis

The physical properties of similar benzimidazole derivatives, such as solubility and crystalline structure, have been characterized in various studies. The work by Guillon et al. (2018) on a related compound demonstrates the importance of crystallography in understanding the molecular and solid-state structure, which directly influences the compound's physical properties and reactivity [Guillon, Moreau, Desplat, Vincenzi, Pinaud, Savrimoutou, Rubio, Ronga, Rossi, & Marchivie, 2018].

Chemical Properties Analysis

The chemical properties of benzimidazole compounds with morpholine and pyrrolidinone moieties include their reactivity towards nucleophiles and electrophiles, their potential to act as ligands in coordination compounds, and their biological activity as demonstrated by Sundberg, Dalvie, Cordero, & Musallam (1993), who studied the carbamate derivatives of imidazo[1,2-a]pyridinium salts [Sundberg, Dalvie, Cordero, & Musallam, 1993].

Applications De Recherche Scientifique

Synthesis and Chemical Interactions

This compound has been utilized in the study of nucleophilic aromatic substitution reactions, particularly in the context of room-temperature ionic liquids. Research by D’Anna et al. (2006) delves into the kinetics of the nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with different amines, including morpholine, in ionic liquids, showcasing its pivotal role in understanding reagent-solvent interactions and the effect of solvation on reaction rates (D’Anna et al., 2006).

Pharmacological Potential

A study by Zhukovskaya et al. (2019) synthesized new compounds containing 2-morpholino and 2-morpholinoethylamine substituents, demonstrating significant antiglycation activities comparable to aminoguanidine. This research highlights the compound's potential in developing treatments for conditions associated with protein glycation (Zhukovskaya et al., 2019).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized a series of new hybrid anticonvulsant agents by integrating chemical fragments of known antiepileptic drugs with morpholine, demonstrating broad spectra of activity across various preclinical seizure models. This study underscores the compound's versatility in creating novel therapeutic agents for epilepsy (Kamiński et al., 2015).

Catalysis and Synthetic Applications

In the realm of catalysis, Ulu et al. (2017) explored the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes bearing N-Heterocyclic carbenes, where the morpholine and related structures played a crucial role in demonstrating the reaction's efficiency. This research has implications for developing more efficient and selective catalytic processes (Ulu et al., 2017).

Propriétés

IUPAC Name |

1-butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-2-3-8-24-14-16(13-19(24)26)21-22-17-6-4-5-7-18(17)25(21)15-20(27)23-9-11-28-12-10-23/h4-7,16H,2-3,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLYMPGVVKJQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)

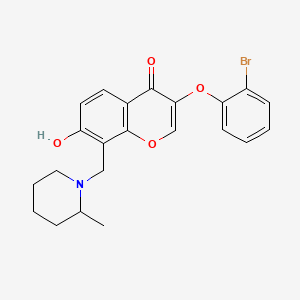

![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)

![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)

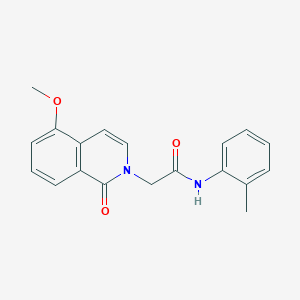

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)

![6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497602.png)

![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)